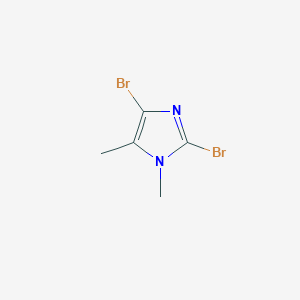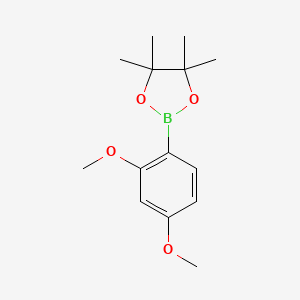
(3-Methylphenoxy)acetyl chloride
Descripción general
Descripción
“(3-Methylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C₉H₉ClO₂ . It is used in the preparation of benzothiadiazine derivatives for use as KAT inhibitors . It is a clear yellow to red-brown liquid .
Molecular Structure Analysis
The molecular structure of “(3-Methylphenoxy)acetyl chloride” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass of the molecule is 184.620 Da .Physical And Chemical Properties Analysis
“(3-Methylphenoxy)acetyl chloride” is a clear yellow to red-brown liquid . Its molecular formula is C₉H₉ClO₂ , and it has an average mass of 184.620 Da .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Natural Products
(3-Methylphenoxy)acetyl chloride: is a valuable precursor in the synthesis of bioactive natural products. Its reactivity allows for the introduction of the acetyl group into various molecular frameworks, which is a crucial step in the production of complex molecules with potential biological activities .
Development of Conducting Polymers
This compound plays a significant role in the development of conducting polymers. By facilitating the introduction of functional groups that can conduct electricity, it contributes to the advancement of materials used in electronic devices .
Pharmaceuticals and Proteomics Research
In pharmaceuticals and proteomics research, (3-Methylphenoxy)acetyl chloride is used to modify peptides and proteins. This modification can help in understanding the structure-function relationships of these biomolecules .
Antioxidants and UV Absorbers
The derivative products of (3-Methylphenoxy)acetyl chloride are used as antioxidants and ultraviolet absorbers. These applications are particularly important in the plastics industry to enhance the durability and lifespan of products .
Flame Retardants
Due to its ability to impart flame-retardant properties, (3-Methylphenoxy)acetyl chloride derivatives are used in the production of materials that require high thermal stability, such as in aerospace and automotive industries .
Coatings and Adhesives
The compound is also utilized in the production of coatings and adhesives. It helps improve the thermal stability and mechanical strength of these materials, making them more resistant to environmental stress .
Safety and Hazards
Direcciones Futuras
Phenoxy derivatives, such as “(3-Methylphenoxy)acetyl chloride”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Recent advances in synthetic methods have allowed for the preparation of complex phenoxy derivatives with functional groups that impart specific properties . This opens up opportunities for chemists to design new derivatives that could enhance safety and efficacy in various applications .
Propiedades
IUPAC Name |
2-(3-methylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROCECBQSRMMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437149 | |
| Record name | (3-METHYLPHENOXY)ACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenoxy)acetyl chloride | |
CAS RN |
40926-72-5 | |
| Record name | (3-METHYLPHENOXY)ACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)







